molecular formula C17H19N3OS B2974364 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893970-24-6

2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide

Cat. No.: B2974364
CAS No.: 893970-24-6
M. Wt: 313.42
InChI Key: SKPKJHVVZRTLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a chemical compound that has garnered significant interest in various fields of research and industry. This compound features an imidazo[2,1-b]thiazole scaffold, which is known for its broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide has several scientific research applications:

Properties

IUPAC Name

2-ethyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPKJHVVZRTLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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